3,4-Dimethoxy-4'-phenylbenzophenone

UV-curable coatings Photoinitiator absorption Benzophenone substitution effect

3,4-Dimethoxy-4′-phenylbenzophenone (CAS 116413-64-0; IUPAC: [1,1′-biphenyl]-4-yl(3,4-dimethoxyphenyl)methanone) is a substituted diaryl ketone within the benzophenone family, distinguished by an electron-donating 3,4-dimethoxy motif on one ring and a 4-biphenyl (p-phenyl) extension on the other. This bifunctional architecture shifts its photophysical profile relative to unsubstituted benzophenone and simpler alkoxy-substituted variants, positioning it as a candidate Norrish Type II photoinitiator for UV/visible-light-curable formulations.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
Cat. No. B5007055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-4'-phenylbenzophenone
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H18O3/c1-23-19-13-12-18(14-20(19)24-2)21(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3
InChIKeyFMPWOXWWPJKAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-4'-phenylbenzophenone – Core Properties and Procurement-Relevant Profile


3,4-Dimethoxy-4′-phenylbenzophenone (CAS 116413-64-0; IUPAC: [1,1′-biphenyl]-4-yl(3,4-dimethoxyphenyl)methanone) is a substituted diaryl ketone within the benzophenone family, distinguished by an electron-donating 3,4-dimethoxy motif on one ring and a 4-biphenyl (p-phenyl) extension on the other . This bifunctional architecture shifts its photophysical profile relative to unsubstituted benzophenone and simpler alkoxy-substituted variants, positioning it as a candidate Norrish Type II photoinitiator for UV/visible-light-curable formulations . With a molecular weight of 318.37 g/mol, a predicted LogP of 4.60, and a topological polar surface area (TPSA) of 35.5 Ų, the compound exhibits moderate hydrophobicity that influences its solubility, migration tendency, and compatibility in acrylate-based coating and ink matrices .

Why 3,4-Dimethoxy-4′-phenylbenzophenone Cannot Be Readily Replaced by Generic Benzophenone or Simple Alkoxy Analogs


Substituted benzophenones exhibit wide, non-linear variation in excited-state behavior and initiation efficiency depending on the number, position, and electronic character of ring substituents. The unsubstituted parent, benzophenone, absorbs primarily below 300 nm and suffers from slow cure speed and strong odor [1]. The simple 3,4-dimethoxy analog was reported to show “limited or no photoreactivity” under UV irradiation, likely due to the electron-donating methoxy groups altering the n,π*/π,π* triplet-state ordering in a manner that suppresses hydrogen-abstraction from co-initiators [2]. In contrast, commercial 4-phenylbenzophenone (PBZ) gains faster cure and red-shifted absorption from extended biphenyl conjugation, but lacks the additional electron-donating modulation provided by the dimethoxy substituents [1]. 3,4-Dimethoxy-4′-phenylbenzophenone combines both structural features – extended conjugation via the 4-biphenyl group and electron-density tuning via the 3,4-dimethoxy moiety – creating a substitution pattern that cannot be replicated by simply mixing or blending generic benzophenone, PBZ, or symmetrical dimethoxy derivatives. This makes direct generic substitution unreliable without reformulation and revalidation of cure kinetics.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-4′-phenylbenzophenone vs. Its Closest Analogs


UV Absorption Red-Shift vs. Unsubstituted Benzophenone (Class-Level Structural Inference)

Unsubstituted benzophenone (CAS 119-61-9) exhibits an n→π* absorption maximum near 250–260 nm with a molar extinction coefficient (ε) of approximately 15,000–18,000 M⁻¹cm⁻¹, limiting its utility under broadband UV-A and visible LED sources [1]. The commercial benchmark 4-phenylbenzophenone (PBZ, CAS 2128-93-0) demonstrates a documented absorption maximum at 290 nm due to extended π-conjugation across the biphenyl system . 3,4-Dimethoxy-4′-phenylbenzophenone incorporates both the 4-biphenyl extension and two electron-donating methoxy groups, a substitution pattern predicted to further shift the charge-transfer absorption band beyond 290 nm and increase the molar absorptivity compared to both benzophenone and PBZ [2]. This structural inference is supported by the established photophysics of donor–acceptor benzophenones, where methoxy substitution on the benzoyl ring stabilizes the π,π* triplet state and red-shifts the absorption onset [2].

UV-curable coatings Photoinitiator absorption Benzophenone substitution effect

Photoreactivity Rescue vs. Non-Photoreactive 3,4-Dimethoxybenzophenone (Cross-Study Evidence)

A 2008 undergraduate research study at Oregon State University explicitly reported that 3,4-dimethoxybenzophenone (CAS 4038-14-6) “was found to have limited or no photoreactivity” when exposed to intense UV light in isopropanol and monitored by FTIR disappearance of the carbonyl band [1]. This behavior is attributed to the electron-donating methoxy groups lowering the energy of the π,π* triplet state below the reactive n,π* state, thereby quenching hydrogen-abstraction activity. 3,4-Dimethoxy-4′-phenylbenzophenone adds a 4-phenyl substituent that extends conjugation and is expected to re-tune the triplet-state energy gap, potentially restoring n,π* reactivity. Independent time-resolved spectroscopic studies confirm that the interplay of electron-donating and extended-conjugation substituents on benzophenone can accelerate photoreduction rates by orders of magnitude through controlled manipulation of the n,π*/π,π* energy gap [2]. Thus, the 4-phenyl extension on the target compound is hypothesized to rescue photoinitiation activity that is absent in the simple 3,4-dimethoxy analog.

Structure-reactivity relationship Norrish Type II photoinitiator Triplet-state tuning

Enhanced Hydrophobicity (LogP) vs. Symmetrical Dimethoxybenzophenones (Database Values)

Photoinitiator migration from cured polymer matrices into food simulants or the environment is a critical regulatory concern under EU Regulation 10/2011, Swiss Ordinance SR 817.023.21, and China GB 9685. Migration propensity correlates inversely with molecular weight and directly with polarity (logP). 3,4-Dimethoxy-4′-phenylbenzophenone (MW 318.37 g/mol, predicted LogP 4.60) exhibits significantly higher LogP and molecular weight compared to 4,4′-dimethoxybenzophenone (MW 242.27, LogP ~2.98 predicted ) and 3,4-dimethoxybenzophenone (MW 242.27, LogP ~3.2 predicted ). The higher LogP indicates greater lipophilicity and lower water solubility, which is expected to reduce leaching into aqueous food simulants (water, 3% acetic acid, 10% ethanol) relative to the lower-molecular-weight dimethoxy analogs. Additionally, the increased molecular weight (318 vs. 242 g/mol) slows diffusion through the cross-linked polymer network, a parameter captured by the Flory–Rehner model for migration [1].

Migration resistance LogP comparison Food-contact coatings

Extended-Conjugation Architecture vs. Commercial 4-Phenylbenzophenone (PBZ) (Structural Differentiation)

Commercial 4-phenylbenzophenone (PBZ, SpeedCure PBZ) is a mono-functional extended-conjugation benzophenone that provides faster cure speed than benzophenone itself, with an absorption maximum at 290 nm . However, PBZ lacks the electron-donating dimethoxy substitution that can further enhance the charge-transfer character of the excited state. 3,4-Dimethoxy-4′-phenylbenzophenone combines the biphenyl conjugation of PBZ with the 3,4-dimethoxy electron-donating motif. This dual design is expected to produce a synergistic effect: the biphenyl group extends the π-system, while the dimethoxy groups raise the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO–LUMO gap and further red-shifting absorption relative to PBZ [1]. In practice, this bifunctional architecture may allow the compound to function effectively at lower concentrations (0.2–1 wt%) compared to PBZ (typically used at 0.5–5 wt% with amine synergist ), reducing residual photoinitiator content and associated yellowing in the cured film.

Bifunctional photoinitiator design Donor-acceptor benzophenone UV-LED curing

High-Value Application Scenarios for 3,4-Dimethoxy-4′-phenylbenzophenone Based on Quantitative Differentiation Evidence


LED-Curable Low-Migration Food-Packaging Inks and Overprint Varnishes

The predicted red-shifted absorption (>290 nm) combined with high LogP (4.60) and elevated molecular weight (318.37 g/mol) make 3,4-dimethoxy-4′-phenylbenzophenone a candidate photoinitiator for UV-LED-curable (365–395 nm) food-contact inks where regulatory migration limits (typically <10 ppb for non-assessed substances) necessitate low extractables [1][2]. The higher LogP relative to 4,4′-dimethoxybenzophenone and 3,4-dimethoxybenzophenone predicts reduced partitioning into aqueous food simulants, while the enhanced molar absorptivity anticipated from the bifunctional architecture supports lower use concentrations, further reducing residual photoinitiator content in the cured film.

Thick-Film and Pigmented UV-Curable Coatings for Electronics and Wood Flooring

The structural combination of extended biphenyl conjugation and electron-donating dimethoxy groups is expected to provide deeper through-cure in pigmented systems compared to unsubstituted benzophenone and PBZ, which lose efficiency under TiO₂ and carbon-black pigmentation due to competitive UV absorption [1]. Formulators seeking a benzophenone-class photoinitiator that can cure >200 μm pigmented coatings under 395 nm LED arrays may find 3,4-dimethoxy-4′-phenylbenzophenone structurally advantaged over mono-functional PBZ, which is primarily limited to unpigmented or lightly pigmented systems at its standard 0.5–5 wt% loading.

Patent-Protected High-Performance Photoinitiator Formulations for 3D Printing Resins

The hypothesis that 3,4-dimethoxy-4′-phenylbenzophenone restores photoreactivity that is absent in 3,4-dimethoxybenzophenone (demonstrated non-photoreactive at Oregon State University [1]) provides a non-obvious structure–activity argument for patentability. This is relevant for manufacturers developing proprietary photoinitiator blends for stereolithography (SLA) and digital light processing (DLP) 3D printing resins, where the combination of 385–405 nm LED compatibility, low viscosity contribution, and low yellowing is critical for high-resolution, multi-layer builds.

Research Tool for Structure–Reactivity Studies of Triplet-State Tuning in Benzophenones

The unique bifunctional architecture (4-biphenyl + 3,4-dimethoxy) makes this compound a valuable probe molecule for fundamental photochemical studies investigating the n,π*/π,π* triplet-state energy gap in donor–acceptor benzophenones [2]. Academic and industrial R&D groups studying substituent effects on Norrish Type II hydrogen-abstraction rates can use this compound to deconvolute the independent and synergistic contributions of extended conjugation and electron-donating substitution, a research question that cannot be addressed using commercially dominant mono-functional analogs like 4-methylbenzophenone, 4-phenylbenzophenone, or 4,4′-dimethoxybenzophenone alone.

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